Nicergoline tartrate

Vue d'ensemble

Description

Nicergoline tartrate is a derivative of ergot alkaloids, primarily used as a cerebral vasodilator. It is known for its ability to improve blood flow in the brain, thereby enhancing cognitive functions. This compound is commonly used in the treatment of senile dementia, migraines of vascular origin, and other cerebrovascular disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:

Preparation of 10alpha-methoxyl-light ergot alcohol: This is achieved by reacting ergot alcohol in a methanol-sulfuric acid system under photocatalysis.

Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

Oxidation: Oxidized derivatives of nicergoline.

Reduction: Reduced forms of nicergoline.

Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.

Applications De Recherche Scientifique

Nicergoline is a drug investigated for its potential in treating cognitive impairments and vascular conditions . This article aims to provide a detailed overview of the applications of nicergoline, drawing from various research findings and case studies.

Nicergoline Synthesis

The synthesis method of nicergoline involves a simplified process flow that reduces the reaction steps and lowers environmental requirements, which improves the reaction yield and saves on industrial production costs . The method includes:

- Esterification of a compound 1 and a compound 2 under concentrated sulfuric acid catalysis to produce a compound 3 .

- Methylation of compound 3 in Tetrahydrofuran (THF) with methyl iodide and an alkaline reagent to obtain nicergoline .

The organic solvent for esterification can be Tetrahydrofuran (THF), ethyl Acetate (EA), or toluene, with a reaction temperature of 50-90°C and a reaction time of 4-8 hours . The alkaline agent for methylation can be sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen, with a reaction temperature of -5 to 10°C and a reaction time of 0.5 to 3 hours .

Compared to prior methods, this synthesis reduces a three-step reaction to a two-step reaction and replaces photoreaction, making the conditions more general and suitable for various environments . The cost of raw materials is low, the reaction yield is improved, and the generation of side reactions is reduced, which indirectly saves industrial production costs .

Tables

Case Studies

While specific, detailed case studies were not available in the search results, the clinical trial on senile dementia provides an overview of a study involving 108 patients . This study demonstrated the potential benefits of nicergoline in managing cognitive and behavioral performances in patients with mild to moderate senile dementia .

Adverse Effects

Mécanisme D'action

Nicergoline tartrate exerts its effects through several mechanisms:

Alpha1-adrenoceptor Antagonism: It inhibits postsynaptic alpha1-adrenoceptors on vascular smooth muscle, leading to vasodilation and increased arterial blood flow.

Neurotransmitter Enhancement: Enhances cholinergic and catecholaminergic neurotransmitter functions.

Platelet Aggregation Inhibition: Inhibits platelet aggregation, promoting better blood flow.

Metabolic Activity Promotion: Increases the utilization of oxygen and glucose by brain cells.

Comparaison Avec Des Composés Similaires

Nicergoline tartrate is unique among ergot derivatives due to its specific vasodilatory and cognitive-enhancing properties. Similar compounds include:

Ergotamine: Used primarily for treating migraines, but has more pronounced vasoconstrictive effects.

Dihydroergotamine: Another ergot derivative used for migraines, with a different pharmacological profile.

Nicergoline stands out due to its balanced profile of vasodilation, cognitive enhancement, and minimal side effects compared to other ergot derivatives.

Activité Biologique

Nicergoline tartrate is a semisynthetic derivative of ergot alkaloids, primarily used in clinical settings for its neuroprotective and cognitive-enhancing properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and clinical efficacy.

Pharmacological Mechanisms

Nicergoline exhibits a multifaceted pharmacological profile characterized by several key actions:

- Alpha-1A Adrenergic Receptor Antagonism : Nicergoline selectively blocks alpha-1A adrenergic receptors, leading to vasodilation and increased blood flow in cerebral and peripheral circulation. This action is crucial in treating vascular dementia and other cerebrovascular disorders .

- Enhancement of Neurotransmitter Activity : It stimulates cholinergic and catecholaminergic neurotransmission by increasing the release of acetylcholine and enhancing dopamine turnover. This mechanism is particularly beneficial for cognitive function in dementia patients .

- Antioxidant and Neuroprotective Effects : Nicergoline possesses antioxidant properties that protect neurons from oxidative stress, which is implicated in neurodegenerative diseases. It also promotes the production of neurotrophic factors that support neuronal survival and function .

- Metabolic Activity Promotion : The compound enhances cerebral metabolic activity, resulting in improved oxygen and glucose utilization, which is vital for maintaining cognitive health .

Clinical Applications

Nicergoline has been extensively studied for its therapeutic potential in various conditions:

- Cognitive Disorders : Clinical trials have demonstrated significant improvements in cognitive function among patients with vascular dementia and Alzheimer's disease. A study indicated that up to 89% of patients showed cognitive and behavioral improvements after treatment with nicergoline .

- Cerebrovascular Disorders : The drug's vasodilatory effects make it effective in managing conditions such as chronic ischemic stroke and peripheral vascular diseases. It has been shown to improve symptoms related to these disorders significantly .

- Balance Disorders : In patients suffering from balance disorders of central origin, nicergoline has resulted in mean improvements of 44-78% in symptom severity and quality of life .

Case Studies

Several case studies highlight the efficacy of nicergoline in clinical settings:

- Multi-infarct Dementia Treatment :

- Post-Stroke Rehabilitation :

- Management of Glaucoma :

Safety Profile

The safety profile of nicergoline is generally favorable. Adverse events are typically mild and transient, primarily affecting the central nervous system and metabolic functions. Discontinuation rates due to side effects are low, making it a viable option for long-term therapy in vulnerable patient populations .

Summary Table of Biological Activities

| Mechanism | Description | Clinical Relevance |

|---|---|---|

| Alpha-1A Adrenergic Antagonism | Vasodilation and increased cerebral blood flow | Treatment of vascular dementia |

| Neurotransmitter Enhancement | Increased acetylcholine and dopamine turnover | Cognitive improvement in dementia |

| Antioxidant Properties | Protection against oxidative stress | Neuroprotection in degenerative diseases |

| Metabolic Activity Promotion | Enhanced oxygen and glucose utilization | Support for cognitive health |

Propriétés

Numéro CAS |

32222-75-6 |

|---|---|

Formule moléculaire |

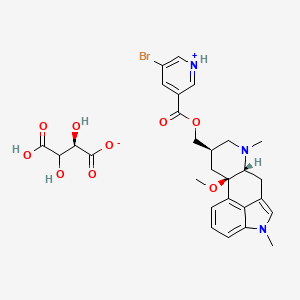

C28H32BrN3O9 |

Poids moléculaire |

634.5 g/mol |

Nom IUPAC |

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1 |

Clé InChI |

HPTSPLOLRPLNPI-APQSZEFPSA-N |

SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O |

SMILES isomérique |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adavin; Nicergoline tartrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.